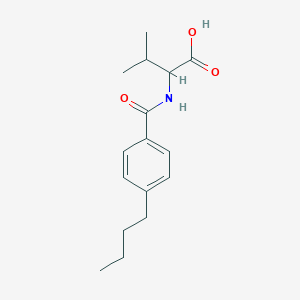
N-(4-butylbenzoyl)valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylbenzoyl)valine, also known as NBV, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic properties. This molecule is a derivative of valine, an essential amino acid, and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-(4-butylbenzoyl)valine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. N-(4-butylbenzoyl)valine has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and are often overexpressed in cancer cells. In addition, N-(4-butylbenzoyl)valine has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(4-butylbenzoyl)valine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the modulation of gene expression. N-(4-butylbenzoyl)valine has also been found to have antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-butylbenzoyl)valine for lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one limitation of N-(4-butylbenzoyl)valine is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylbenzoyl)valine, including the development of more potent analogs and the investigation of its potential applications in other fields, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to fully understand the mechanisms of action of N-(4-butylbenzoyl)valine and its potential side effects.
Synthesemethoden
The synthesis of N-(4-butylbenzoyl)valine involves several steps, starting with the reaction of 4-butylbenzoyl chloride with valine methyl ester. This reaction produces 4-butylbenzoyl valine methyl ester, which is then hydrolyzed to yield N-(4-butylbenzoyl)valine. The final product is purified using column chromatography to obtain a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(4-butylbenzoyl)valine has been studied extensively for its potential applications in the fields of cancer treatment, neuroprotection, and inflammation. Several studies have shown that N-(4-butylbenzoyl)valine has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-butylbenzoyl)valine has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Furthermore, N-(4-butylbenzoyl)valine has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[(4-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-12-7-9-13(10-8-12)15(18)17-14(11(2)3)16(19)20/h7-11,14H,4-6H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIWZKPMSZCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![4-(acetylamino)-N-{4-[(acetylamino)sulfonyl]phenyl}benzamide](/img/structure/B6050979.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)

![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
![N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6051004.png)
![2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051008.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6051025.png)
![methyl 5-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B6051049.png)
![2-hydroxybenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6051071.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B6051072.png)